3-(2-oxo-2-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}ethyl)-3,4-dihydroquinazolin-4-one
Descripción
The compound 3-(2-oxo-2-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}ethyl)-3,4-dihydroquinazolin-4-one is a quinazolinone derivative characterized by a unique 2-azaspiro[3.3]heptane moiety linked via an oxoethyl chain to the quinazolin-4-one core. The spirocyclic system likely imposes conformational constraints that could enhance target selectivity or metabolic stability compared to linear analogs.
Propiedades
IUPAC Name |
3-[2-oxo-2-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c26-20(12-24-15-23-19-9-5-4-8-18(19)21(24)27)25-13-22(14-25)10-17(11-22)16-6-2-1-3-7-16/h1-9,15,17H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVQUPSSFSUFBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CN(C2)C(=O)CN3C=NC4=CC=CC=C4C3=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Structural Comparison
The target compound’s spirocyclic and phenyl-substituted architecture distinguishes it from other quinazolinone derivatives. Key structural analogs and their features are summarized below:
Key Observations :
- The target compound’s spirocyclic system contrasts with F33’s oxazolidinone ring, which is a five-membered heterocycle .
- The bis-quinazolinone in features two fused cores, increasing molecular weight and complexity, which may affect solubility .
- The sulfanyl group in ’s compound introduces sulfur, which could influence redox reactivity or metabolic pathways compared to the target’s oxygen-rich substituents .
Pharmacological Profile Comparison
Quinazolinones exhibit diverse biological activities, as highlighted in : antimicrobial, antidiabetic, and kinase-inhibitory effects . While direct data for the target compound are lacking, structural analogs provide insights:
- F33: The oxazolidinone moiety is associated with antibacterial activity (e.g., linezolid-like effects) .
- Sulfanyl derivative () : Discontinued status implies possible challenges in efficacy or toxicity, common with sulfur-containing compounds .
The target compound’s spirocyclic phenyl group may enhance lipophilicity, favoring blood-brain barrier penetration or kinase inhibition (e.g., EGFR/PDGFR targets) .
Physical and Chemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
